Bifendate Impurity A is recognized as a significant impurity in the synthesis of bifendate, a hepatoprotective agent used primarily for treating liver diseases such as hepatitis. This compound is part of a class of dimethyl [1,10-biphenyl]-2,20-dicarboxylate derivatives, which are known for their therapeutic applications. The molecular formula of Bifendate Impurity A is with a molecular weight of approximately 362.34 g/mol. Its presence in pharmaceutical formulations necessitates careful monitoring due to potential impacts on drug efficacy and safety.
Bifendate Impurity A is synthesized during the production of bifendate and can be classified as a process-related impurity. The identification and characterization of this impurity are crucial for ensuring the quality and safety of bifendate preparations. Regulatory bodies require that impurities be quantified and controlled, making Bifendate Impurity A an important subject in pharmaceutical chemistry .
The synthesis of Bifendate Impurity A typically involves several steps that may include high-performance liquid chromatography (HPLC) for isolation and purification. The synthetic routes often start with specific precursors that undergo various chemical transformations to yield bifendate and its impurities.
A common synthetic method includes:
The molecular structure of Bifendate Impurity A features a biphenyl core with multiple functional groups including methoxy and carboxyl moieties, contributing to its biological activity.
Bifendate Impurity A participates in various chemical reactions including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions are meticulously controlled to minimize by-product formation, ensuring high yields of the desired products .
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of Bifendate Impurity A in pharmaceutical formulations .
Bifendate Impurity A has several scientific applications:
Bifendate Impurity A is an organic compound identified as a process-related impurity in the synthesis of bifendate (DDB), a hepatoprotective drug derived from Schisandra chinensis. This impurity possesses the molecular formula C₁₈H₁₄O₈ and a molecular weight of 358.31 g/mol, distinguishing it structurally from the parent compound bifendate (C₂₀H₁₈O₁₀, MW 418.36 g/mol) [7]. While PubChem lists it under CID 45895258 with a formula of C₂₁H₁₉N₅O₂S, analytical characterization from chemical reference standards confirms the C₁₈H₁₄O₈ structure with CAS number 1181519-47-0 [1] [7]. The chemical structure features a modified biphenyl core with benzodioxole rings but lacks the full esterification and methoxy groups present in the active pharmaceutical ingredient (API). This structural deviation arises primarily from incomplete reactions or side reactions during synthesis.
The impurity manifests as a white to off-white crystalline solid with limited solubility in aqueous solutions but moderate solubility in polar organic solvents like methanol and acetonitrile. Its structural characteristics include polar functional groups that influence its chromatographic behavior, typically resulting in shorter retention times compared to bifendate in reversed-phase HPLC systems due to higher polarity. Spectroscopic profiles show distinctive UV-Vis absorption maxima at approximately 280 nm and 325 nm, with mass spectrometric fragmentation patterns exhibiting characteristic ions at m/z 358 [M]⁺ and major fragments resulting from decarboxylation and benzodioxole ring cleavage [1] [9].
Table 1: Comparative Chemical Properties of Bifendate and Impurity A
Property | Bifendate | Impurity A |
---|---|---|
Molecular Formula | C₂₀H₁₈O₁₀ | C₁₈H₁₄O₈ |
Molecular Weight (g/mol) | 418.36 | 358.31 |
CAS Number | 73536-69-3 | 1181519-47-0 |
Structural Features | Fully esterified biphenyl with benzodioxole rings | Partially hydrolyzed/degraded biphenyl core |
HPLC Relative Retention Time | 1.00 (Reference) | 0.85-0.92 |
Bifendate Impurity A originates during the final esterification and condensation steps of bifendate synthesis. The manufacturing process involves the coupling of methylated benzodioxole precursors with biphenyl linkers under acidic or basic catalysis. Impurity A forms primarily through two pathways: incomplete esterification of carboxyl intermediates or hydrolytic degradation of formed esters during aqueous workup steps [4] [7]. Analytical studies indicate that its concentration correlates strongly with reaction parameters including temperature extremes (>60°C), pH variations outside the optimal range (pH 6-8), and extended reaction times beyond 24 hours. Process optimization studies demonstrate that controlling these parameters can reduce Impurity A levels below 0.05% in the final API.
The pharmaceutical significance of Impurity A lies in its potential to compromise therapeutic efficacy through competitive binding at pharmacological targets. While bifendate functions as a hepatoprotective agent through inhibition of lipid peroxidation and enhancement of antioxidant enzymes, structural analogs like Impurity A may exhibit diminished activity due to altered electronic properties and steric hindrance at binding sites [2]. Additionally, the impurity's presence serves as a critical process quality indicator – elevated levels signal suboptimal reaction completion or purification failures. Modern synthetic approaches employ in-process monitoring using HPLC-UV to track Impurity A formation kinetics, enabling real-time adjustments to maintain impurity levels within ICH-specified thresholds. The development of robust crystallization procedures has proven particularly effective in purging this impurity, leveraging its differential solubility in ethanol-water mixtures compared to the API [4] [9].
Impurity profiling constitutes a regulatory requirement for drug approval, with international guidelines establishing strict thresholds for identification, qualification, and reporting. Bifendate Impurity A falls under the ICH Q3B(R2) classification for organic impurities, specifically as a "specified identified impurity" requiring strict control measures [4] [10]. According to current regulatory standards, the reporting threshold for such impurities in new drug products is 0.05%, the identification threshold is 0.10%, and the qualification threshold stands at 0.15%, based on the maximum daily dose of bifendate (typically <2g/day) [4] [8] [10]. These thresholds necessitate sensitive and specific analytical methods capable of detecting Impurity A at concentrations as low as 0.02% relative to the API.
Regulatory assessments of Impurity A focus on its potential toxicity risks arising from structural alerts, including reactive functional groups and similarity to known mutagenic compounds. While full toxicological qualification studies are not publicly available for this specific impurity, structural analogs suggest possible hepatotoxic and cytotoxic concerns at elevated concentrations [8]. The FDA's Abbreviated New Drug Application (ANDA) review process specifically scrutinizes impurity profiles in generic formulations, requiring manufacturers to demonstrate that Impurity A levels remain consistently below the qualification threshold across multiple production batches [8]. Regulatory submissions must include comprehensive method validation data establishing specificity, accuracy, precision, and robustness of the analytical procedures used to quantify this impurity. Case studies in regulatory reviews highlight instances where inadequate control of related impurities (including Impurity A) resulted in non-approval decisions for generic bifendate products, underscoring the critical importance of rigorous impurity control strategies [4] [8] [10].
Table 2: ICH Classification and Thresholds for Organic Impurities
Classification | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
Maximum Daily Dose ≤ 2g | 0.05% | 0.10% or 1mg/day (lower) | 0.15% or 1mg/day (lower) |
Maximum Daily Dose > 2g | 0.03% | 0.05% | 0.05% |
Genotoxic Impurities | Special Controls | <1 ppm | Compound-Specific |
Advanced analytical approaches for Impurity A characterization employ hyphenated techniques to ensure regulatory compliance. Current methodologies include:
These methods enable detection limits of 0.001% (10ppm) and precise quantification at 0.005% levels, far exceeding regulatory requirements. Method validation parameters demonstrate excellent linearity (r² > 0.999) over 50-150% of the specification limit, recovery rates of 98-102%, and relative standard deviations below 2.0% in precision studies [4] [9].
Table 3: Analytical Methods for Detection and Quantification of Impurity A
Analytical Technique | Detection Limit | Quantification Limit | Key Applications |
---|---|---|---|
HPLC-UV/DAD | 0.05% (50 ppm) | 0.10% (100 ppm) | Routine quality control testing |
LC-MS/MS (Q-TOF) | 0.001% (10 ppm) | 0.005% (50 ppm) | Structural characterization, trace analysis |
SALLE-LC-MS | 1 ng/mL | 4 ng/mL | Pharmacokinetic studies in biological matrices |
NMR Spectroscopy | N/A (Structural) | N/A (Structural) | Confirmatory structure elucidation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0